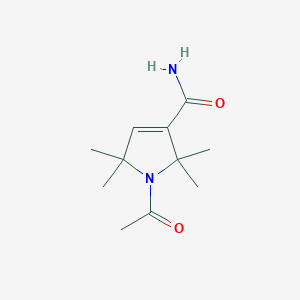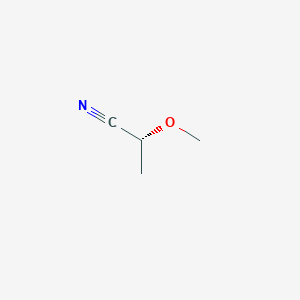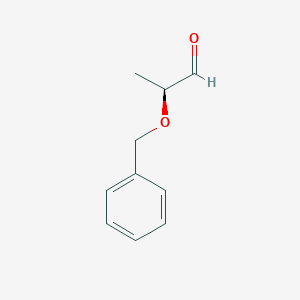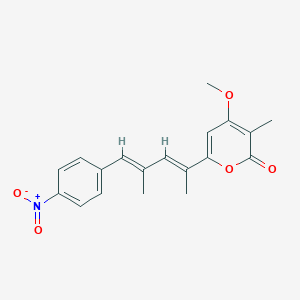![molecular formula C14H19NO3 B016091 N-[(1R,2R)-1,2,3,4-Tetrahydro-1-hydroxy-7-methoxy-2-naphthalenyl]propanamide CAS No. 88058-70-2](/img/structure/B16091.png)
N-[(1R,2R)-1,2,3,4-Tetrahydro-1-hydroxy-7-methoxy-2-naphthalenyl]propanamide
Overview
Description
Synthesis Analysis
The synthesis of compounds related to "N-[(1R,2R)-1,2,3,4-Tetrahydro-1-hydroxy-7-methoxy-2-naphthalenyl]propanamide" often involves multi-step chemical reactions. For example, the synthesis of novel N-(naphthalen-1-yl)propanamide derivatives has been achieved through reactions involving 2-mercapto aryl or dithiocarbamate salt derivatives. These syntheses are characterized by 1H-NMR, 13C-NMR, and LC-MS/MS spectral data to confirm the structures of the final compounds (Evren, Yurttaş, & Yılmaz-Cankilic, 2020).
Molecular Structure Analysis
The molecular structure of compounds in this category is typically analyzed using spectroscopic methods. For instance, the structure of "N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide" was fully analyzed and characterized via 1H, 13C, UV, IR, and mass spectral data, showcasing the detailed structural features of these compounds (Manolov, Ivanov, & Bojilov, 2021).
Chemical Reactions and Properties
The chemical reactions and properties of these compounds are often studied in the context of their potential biological activities. For example, a variety of naphthalen-1-yl propanamide derivatives have demonstrated notable antimicrobial activity against bacteria and fungi, indicating the chemical reactivity and biological interaction potential of these compounds (Evren, Yurttaş, & Yılmaz-Cankilic, 2020).
Physical Properties Analysis
The physical properties of "N-[(1R,2R)-1,2,3,4-Tetrahydro-1-hydroxy-7-methoxy-2-naphthalenyl]propanamide" and its derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application and handling. These properties can be influenced by the compound's molecular structure and functional groups.
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds, stability under various conditions, and potential for chemical modifications, are essential for understanding the versatility and applications of these compounds. The antimicrobial activity and potential for further chemical modifications highlight the significant chemical properties of these compounds (Evren, Yurttaş, & Yılmaz-Cankilic, 2020).
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that derivatives of N-[(1R,2R)-1,2,3,4-Tetrahydro-1-hydroxy-7-methoxy-2-naphthalenyl]propanamide possess notable antimicrobial properties. Studies reveal these compounds show significant activity against a range of bacteria and fungi. Compounds such as 2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-(naphthalen-1-yl)propanamide and others have been reported to exhibit antifungal activity and anti-gram-positive bacterial activity at potencies comparable to established antimicrobial drugs (Evren, Yurttaş, & Yılmaz-Cankilic, 2020).
Structural and Molecular Characterization
The molecular structure and crystallization of N-[(1R,2R)-1,2,3,4-Tetrahydro-1-hydroxy-7-methoxy-2-naphthalenyl]propanamide and its derivatives have been explored, providing valuable insights into their chemical properties. Studies have focused on determining the dihedral angles and stabilizing factors in the crystal structure of these compounds (Cho, Kim, Jeon, & Kim, 2013).
Antiproliferative and Anticancer Activity
These compounds have also been investigated for their potential in cancer research and therapy. Certain derivatives demonstrated significant antiproliferative activity in cancer cell lines, suggesting potential roles as cancer therapeutic agents. This includes observations of putative sigma(1) antagonist activity, which opens new avenues for tumor research and treatment (Berardi et al., 2005).
Antibacterial Activity as FABI Inhibitor
Some derivatives of N-[(1R,2R)-1,2,3,4-Tetrahydro-1-hydroxy-7-methoxy-2-naphthalenyl]propanamide have been synthesized and evaluated for their antibacterial activity, particularly as FABI inhibitors. These studies contribute to the development of new antibiotic agents amid rising antibiotic resistance (Eissa, Farrag, Shawer, & Ammar, 2017).
Soil Microbial Properties and Community Structure
The impact of pesticides like napropamide (a related compound) on soil microorganisms has been studied, revealing changes in microbial biomass, enzyme activities, and community composition. This research is crucial for understanding the ecological consequences of such compounds in agriculture and environmental health (Guo et al., 2009).
properties
IUPAC Name |
N-[(1R,2R)-1-hydroxy-7-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-3-13(16)15-12-7-5-9-4-6-10(18-2)8-11(9)14(12)17/h4,6,8,12,14,17H,3,5,7H2,1-2H3,(H,15,16)/t12-,14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGSZGRLOKYZJMA-TZMCWYRMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1CCC2=C(C1O)C=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)N[C@@H]1CCC2=C([C@H]1O)C=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70535253 | |
| Record name | N-[(1R,2R)-1-Hydroxy-7-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl]propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70535253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1R,2R)-1,2,3,4-Tetrahydro-1-hydroxy-7-methoxy-2-naphthalenyl]propanamide | |
CAS RN |
88058-70-2 | |
| Record name | N-[(1R,2R)-1-Hydroxy-7-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl]propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70535253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



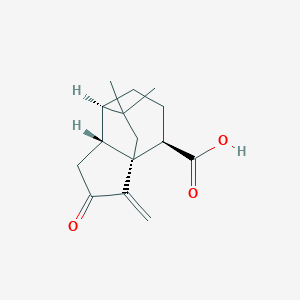
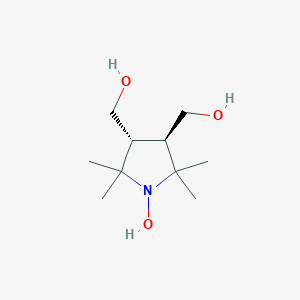
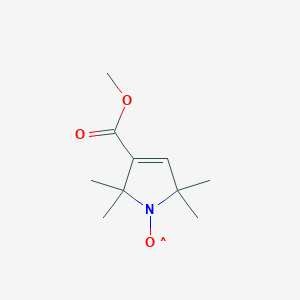
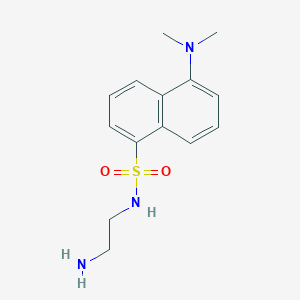

![2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1-carboxylic acid](/img/structure/B16029.png)

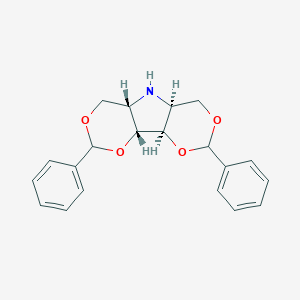
![1-[2,2,5,5-Tetramethyl-3-(methylsulfonylsulfanylmethyl)pyrrol-1-yl]ethanone](/img/structure/B16035.png)
